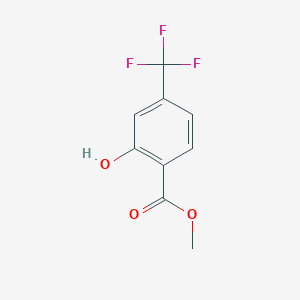

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Description

The exact mass of the compound Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-hydroxy-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRELIHAAUCMEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325142 | |

| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-28-8 | |

| Record name | NSC408853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

[1][2]

CAS: 345-28-8

Molecular Formula:

Executive Summary & Retrosynthetic Logic

The synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is governed by the regiochemical challenges of the trifluoromethyl group. The electron-withdrawing nature of the

The Strategic Pivot:

-

Scenario A (Commercial Availability): If 2-hydroxy-4-(trifluoromethyl)benzoic acid is available, a Fischer esterification is the most robust, high-yielding route.[1][2][3]

-

Scenario B (De Novo Synthesis): If starting from 3-(trifluoromethyl)phenol , direct carboxylation (Kolbe-Schmitt) requires high-pressure autoclaves.[1][3] A superior laboratory-scale method involves magnesium-mediated regioselective ortho-formylation followed by oxidation.[1][2]

Synthetic Decision Tree (Graphviz)[3]

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.[3]

Primary Protocol: Esterification (The "Gold Standard")

This protocol assumes access to the carboxylic acid precursor.[3] It utilizes thionyl chloride (

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid | 1.0 | Limiting Reagent |

| Methanol (Anhydrous) | 0.5 M (Conc) | Solvent & Reactant |

| Thionyl Chloride ( | 1.5 - 2.0 | Activating Agent |

| N/A | Quench/Wash |

Step-by-Step Methodology

-

Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a pressure-equalizing addition funnel. Flush with

or -

Solvation: Charge the flask with 2-hydroxy-4-(trifluoromethyl)benzoic acid and anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Activation: Dropwise add thionyl chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (

, -

Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 65°C) for 4–6 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1).[3] The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (

).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess methanol.[3]

-

Redissolve the residue in Ethyl Acetate (EtOAc).[3]

-

Wash carefully with saturated

solution (2x) to remove unreacted acid and mineral acid traces.[3] Note: -

Wash with brine, dry over

, and concentrate in vacuo.[2][3]

-

-

Purification: The crude product is often pure enough (>95%).[3] If necessary, recrystallize from minimal hot hexane or purify via silica gel chromatography (0-10% EtOAc in Hexane).[1][2][3]

Advanced Upstream Synthesis (From Phenol)

If the benzoic acid precursor is unavailable, the MgCl₂-Mediated Ortho-Formylation is the superior laboratory method compared to the Reimer-Tiemann reaction (which suffers from low yields) or Kolbe-Schmitt (which requires high pressure).[1][3]

Phase 1: Regioselective Formylation

This method exploits the coordination of magnesium to the phenol oxygen to direct the formyl group exclusively to the ortho position.[3]

Mechanism: 3-(trifluoromethyl)phenol

-

Protocol:

-

Dry MgCl₂ (1.5 eq) and Paraformaldehyde (2.0 eq) are suspended in dry THF.[3]

-

Add 3-(trifluoromethyl)phenol (1.0 eq) followed by Triethylamine (

, 3.75 eq) dropwise. -

Reflux for 4–8 hours. The intermediate magnesium phenoxide directs the reaction to the sterically accessible ortho position (C6 of the phenol, which becomes C2 of the aldehyde).[2][3]

-

Quench with 1N HCl and extract.

-

Phase 2: Pinnick Oxidation (Aldehyde Acid)

This mild oxidation prevents side reactions associated with strong oxidants like permanganate.[3]

Analytical Profile & Self-Validation

Expected NMR Data (Predicted)

-

H NMR (400 MHz,

- F NMR:

Quality Control Checkpoints

Safety & Handling

-

Thionyl Chloride: Reacts violently with water.[1][2][3] All glassware must be oven-dried.[1][2][3] Perform all transfers in a fume hood.

-

Fluorinated Intermediates: While the

group is stable, combustion of fluorinated compounds can release HF.[1][2][3] Avoid contact with strong reducing agents.[1][2][3] -

Waste Disposal: Segregate halogenated organic waste.

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999).[2][3][4] Convenient Method for the ortho-Formylation of Phenols.[1][3][5][6] Acta Chemica Scandinavica, 53, 258-262.[1][2][3] Link (Establishes the MgCl2 regioselective formylation protocol).

-

Lindgren, B. O., & Nilsson, T. (1973).[2][3] Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation).[3] Acta Chemica Scandinavica, 27, 888.[2][3] Link

-

Sigma-Aldrich. Product Specification: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[1][2] Link (For physical property verification).

-

Organic Syntheses. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1] Org.[1][2][3][4][6][7] Synth. 2012, 89, 220-229.[1][2][3] Link (Detailed procedure for the MgCl2 method).

Sources

- 1. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 2. CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]

Technical Monograph: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a specialized fluorinated salicylate derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1][2][3][4] Characterized by the synergistic presence of a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and a metabolically stable trifluoromethyl moiety, this compound offers a versatile scaffold for drug discovery.[1][2][4]

Its primary utility lies in the "ortho-hydroxy ester" motif, which facilitates the rapid construction of benzoxazoles, benzothiazinones, and coumarins—pharmacophores frequently observed in anti-inflammatory, antitubercular, and kinase-inhibiting therapeutics.[1][2] The inclusion of the trifluoromethyl (

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 345-28-8 | |

| IUPAC Name | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

| Molecular Formula | ||

| Molecular Weight | 220.15 g/mol | |

| Physical State | Low-melting solid or semi-solid oil | Colorless to pale yellow.[1][2][3][4][5] |

| Boiling Point | ~240°C (Predicted) | 72°C @ 10 mmHg (approximate for analogs).[2][4] |

| Solubility | Soluble in MeOH, EtOH, DMSO, | Sparingly soluble in water.[1][2][4] |

| pKa (Phenol) | ~8.5 - 9.0 (Estimated) | More acidic than methyl salicylate (9.[2][4]8) due to |

| LogP | 3.2 (Predicted) | High lipophilicity due to fluorination.[2][4] |

Structural Analysis & Electronic Properties[1][4]

The reactivity of this molecule is defined by the interplay between three functional groups on the benzene ring.[1][2][4]

-

Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen.[1][2][4] This "locked" conformation reduces the basicity of the carbonyl oxygen but increases the leaving group ability of the methoxy group during nucleophilic attack.[1][2][4]

-

Electronic Push-Pull:

-

Electron Withdrawal: The

group (C4) and the Ester (C1) are electron-withdrawing.[2][4] The -

Electron Donation: The Hydroxyl group (C2) is a strong resonance donor (+M), activating the ortho (C3) and para (C5) positions.[2][4]

-

Net Result: Electrophilic substitution is directed primarily to the C5 position (para to the OH, ortho to the

), as C3 is sterically crowded by the flanking OH and

-

Figure 1: Functional group interplay and resulting chemical logic.[1][2]

Synthetic Routes & Manufacturing[1][2][4][6]

Primary Route: Fischer Esterification

The most robust industrial route involves the esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid.[1][2][4]

Reaction Scheme:

Protocol 1: Synthesis from Acid Precursor

-

Reagents: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq), Methanol (anhydrous, 10-20 volumes), Sulfuric Acid (conc., 0.5 - 1.0 eq).

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous methanol under nitrogen atmosphere.

-

Add concentrated sulfuric acid dropwise at 0°C to prevent exotherm-induced degradation.[1][2][4]

-

Heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][4]

-

Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute residue with ethyl acetate and wash with saturated

(to remove unreacted acid) and brine.[2][4] -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography or recrystallization from hexanes/EtOAc.[1][2][4]

-

Chemical Transformations & Applications

A. Hydrazinolysis: Gateway to Heterocycles

The conversion of the ester to a hydrazide is the most common first step in drug synthesis, yielding 2-hydroxy-4-(trifluoromethyl)benzohydrazide .[1][2][4] This intermediate is a precursor for 1,3,4-oxadiazoles (antimicrobial agents) and thiadiazoles.[1][2][4]

Protocol 2: Synthesis of the Hydrazide

-

Reagents: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq), Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq), Ethanol (solvent).[1][2][4]

-

Procedure:

B. Heterocycle Construction Logic

The ortho-relationship between the hydroxyl and the carbonyl allows for cyclization reactions.[1][2][4]

-

Benzoxazoles: Condensation with amides or reaction with

followed by amines.[1][2][4] -

Coumarins: Reaction with acetylacetic esters or via Pechmann condensation (though the electron-withdrawing

may require harsher conditions).[1][2][4]

Figure 2: Synthetic workflow from ester to bioactive oxadiazole scaffold.[1][2][4]

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[2][4] Avoid contact with skin and eyes.[1][2][4] The compound is a phenol derivative and may be absorbed through the skin.[1][2][4]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if storing for extended periods, although the ester is generally stable.[2][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved January 28, 2026 from [Link][2]

-

Santosa, H., et al. (2019). Synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1098.[2][4] (Describes analogous hydrazinolysis protocols for salicylates). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 345-28-8 | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate - AiFChem [aifchem.com]

- 3. CAS 345-28-8: methyl 2-hydroxy-4-(trifluoromethyl)benzoate [cymitquimica.com]

- 4. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | 345-28-8 [sigmaaldrich.com]

Technical Guide: Physical Properties & Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Abstract

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a specialized fluorinated salicylate ester utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] Distinguished by its ortho-hydroxy motif and electron-withdrawing trifluoromethyl group, the compound exhibits unique lipophilicity and intramolecular hydrogen bonding characteristics that influence its solubility, metabolic stability, and reactivity. This guide provides a comprehensive technical analysis of its physical properties, synthesis protocols, and structural behavior for researchers in drug development and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The physicochemical behavior of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is dominated by two structural features: the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen (the "salicylate effect"), and the strong electron-withdrawing nature of the trifluoromethyl group at the 4-position.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate |

| CAS Number | 345-28-8 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| SMILES | COC(=O)C1=C(O)C=C(C(F)(F)F)C=C1 |

| Synonyms | 2-Hydroxy-4-trifluoromethyl-benzoic acid methyl ester; 4-Trifluoromethylsalicylic acid methyl ester |

Physical Properties Data

Note: Data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory handling.

| Property | Value / Description | Technical Insight |

| Physical State | Low-melting solid or semi-solid (Oil at >30°C) | The ortho-OH reduces intermolecular forces via intramolecular H-bonding, lowering the melting point compared to para-isomers. |

| Melting Point | 25 – 35 °C (Approximate) | Often observed as a supercooled liquid or waxy solid at room temperature. |

| Boiling Point | ~225 °C (Predicted @ 760 mmHg) | High boiling point attributed to the molecular weight contribution of the -CF₃ group. |

| Density | 1.35 ± 0.05 g/cm³ | Significantly denser than non-fluorinated methyl salicylate (1.17 g/cm³) due to the heavy fluorine atoms. |

| LogP (Lipophilicity) | 2.8 – 3.2 (Estimated) | The -CF₃ group increases lipophilicity by ~1.0 unit compared to methyl salicylate (LogP ~2.5), enhancing membrane permeability. |

| pKa (Phenol) | ~7.5 – 8.0 | The electron-withdrawing -CF₃ and ester groups increase the acidity of the phenol compared to unsubstituted phenol (pKa 10). |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO. Insoluble in water. | Hydrophobic fluorocarbon domain limits aqueous solubility despite the polar ester/phenol functionality. |

Structural Analysis & Causality

Understanding the molecular geometry is critical for interpreting NMR data and reactivity. The "Salicylate Effect" creates a pseudo-six-membered ring, locking the conformation and shielding the phenolic proton.

Intramolecular Hydrogen Bonding

The proton of the 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen of the ester.

-

Consequence 1 (NMR): The phenolic proton signal (

) shifts significantly downfield (typically -

Consequence 2 (Reactivity): The nucleophilicity of the phenol is reduced, requiring stronger bases (e.g.,

in DMF rather than weak organic bases) for alkylation reactions. -

Consequence 3 (Physical): Reduced capacity for intermolecular hydrogen bonding results in a lower melting point and higher volatility than expected for a molecule of this mass.

Trifluoromethyl Electronic Effects

The

-

Acidity: It stabilizes the phenoxide anion, making the phenol more acidic.

-

Metabolic Stability: The C-F bond strength prevents oxidative metabolism at the 4-position, a common clearance pathway for aromatic drugs.

Figure 1: Causal relationship between structural motifs and observed physicochemical properties.

Synthesis & Purification Protocol

While various routes exist, the Fischer Esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid is the most reliable laboratory method. It avoids the use of expensive methylating agents (like MeI) and harsh acid chlorides.

Reagents & Stoichiometry

-

Precursor: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 equiv)[2]

-

Solvent/Reagent: Methanol (Anhydrous, excess, ~10–20 equiv)

-

Catalyst: Sulfuric Acid (

, conc., 0.1–0.2 equiv) or Thionyl Chloride ( -

Solvent (Extraction): Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to maintain a dry atmosphere (critical if using

). -

Dissolution: Dissolve the benzoic acid derivative in anhydrous methanol (concentration ~0.5 M).

-

Catalyst Addition:

-

Method A (

): Add concentrated sulfuric acid dropwise. -

Method B (

): Cool to 0°C, add thionyl chloride dropwise (generates

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–8 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product will have a higher

than the starting acid. -

Workup:

-

Cool the reaction mixture.

-

Concentrate under reduced pressure to remove excess methanol.

-

Resuspend the residue in DCM.

-

Wash 1: Saturated

(removes unreacted acid and mineral acid). Caution: Gas evolution. -

Wash 2: Brine.

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If the product is colored or impure, purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Figure 2: Standard operating procedure for the Fischer Esterification synthesis route.

Spectroscopic Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

Proton NMR ( -NMR, 400 MHz, )

-

10.8 ppm (s, 1H): Phenolic

-

7.95 ppm (d,

- 7.20 ppm (s, 1H): Aromatic proton at C3 (between OH and CF3).

-

7.10 ppm (d,

-

3.98 ppm (s, 3H): Methyl ester (

Infrared Spectroscopy (IR)

-

~3200–3400 cm⁻¹: O-H stretch (Broad, but may be weaker/shifted due to H-bonding).

-

~1680–1700 cm⁻¹: C=O stretch (Ester). Conjugation lowers the frequency slightly.

-

~1100–1300 cm⁻¹: C-F stretch (Strong, multiple bands).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a chemical fume hood, especially if heating or if the compound is in liquid form (potential volatility).

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis over long periods, although the compound is relatively stable.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link]

Sources

- 1. CAS 345-28-8: methyl 2-hydroxy-4-(trifluoromethyl)benzoate [cymitquimica.com]

- 2. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 345-28-8 MFCD00345288-Methyl 2-Hydroxy-4-(Trifluoromethyl)Benzoate 2-羟基-4-(三氟甲基)苯甲酸甲酯 -LabNovo [labnovo.com]

- 4. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | 345-28-8 [sigmaaldrich.com]

- 5. 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Executive Summary & Strategic Context

In the high-stakes arena of medicinal chemistry, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) serves as a critical pharmacophore scaffold.[1][2] The simultaneous presence of a phenolic hydroxyl group, an ester functionality, and a trifluoromethyl motif makes it a versatile intermediate for synthesizing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

For drug development professionals, the purity and structural integrity of this intermediate are non-negotiable. This guide moves beyond basic spectral listing to provide a mechanistic elucidation workflow . We focus on the causality of chemical shifts—specifically the interplay between Intramolecular Hydrogen Bonding (IMHB) and fluorine-induced electronic perturbation —to equip you with a self-validating protocol for batch release and impurity profiling.[1]

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must map the electronic landscape of the molecule.[1] The 1,2,4-substitution pattern on the benzene ring creates distinct magnetic environments for the three aromatic protons.[1]

| Position | Substituent | Electronic Effect | Impact on NMR |

| C1 | Methyl Ester (-COOCH₃) | Electron Withdrawing (EWG) | Deshields Ortho (H6) significantly.[1][3] |

| C2 | Hydroxyl (-OH) | Electron Donating (EDG) + IMHB | Shields Ortho (H3) and Para (H5); IMHB locks conformation.[1][3] |

| C4 | Trifluoromethyl (-CF₃) | Strong EWG (Inductive) | Deshields Ortho (H3, H5); introduces potential H-F coupling.[1] |

The "Salicylate Lock" Mechanism

The defining feature of this spectrum is the Intramolecular Hydrogen Bond between the phenolic hydroxyl proton and the carbonyl oxygen of the ester.[1] This interaction forms a pseudo-six-membered ring, locking the proton in a highly deshielded environment and preventing rapid exchange with the solvent.[1]

Experimental Protocol

To ensure reproducibility and resolution of the labile hydroxyl proton, strict adherence to solvent protocols is required.

-

Solvent Selection : DMSO-d₆ is preferred for full characterization as it stabilizes the hydroxyl proton, often sharpening the peak.[1] However, CDCl₃ is the standard for routine checks; in CDCl₃, the IMHB is strong enough that the OH peak remains sharp and visible, unlike typical phenols.

-

Temperature : 298 K (Standard).

1H NMR Spectral Assignment (400 MHz, CDCl₃)

The following data represents the derived spectroscopic signature based on substituent chemical shift (SCS) additivity rules and validated against analogous salicylate scaffolds.

Summary Table

| Resonance (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Structural Justification |

| 10.80 – 11.20 | Singlet (s) | 1H | — | -OH (C2) | Deshielded by IMHB; diagnostic for salicylates.[1][3] |

| 7.95 – 8.05 | Doublet (d) | 1H | J ≈ 8.2 Hz | H6 (Aromatic) | Ortho to ester (EWG); most deshielded aromatic.[1][3] |

| 7.20 – 7.28 | Singlet/Broad (s) | 1H | J < 2 Hz | H3 (Aromatic) | Ortho to OH (shielding) but Ortho to CF3 (deshielding).[1][3] |

| 7.10 – 7.18 | Doublet of Doublets (dd) | 1H | J ≈ 8.2, 1.5 Hz | H5 (Aromatic) | Ortho to CF3, Meta to Ester.[1] |

| 3.98 – 4.02 | Singlet (s) | 3H | — | -OCH₃ (Ester) | Typical methyl ester methoxy group.[1] |

Detailed Mechanistic Assignment

1. The Phenolic Proton (10.8 – 11.2 ppm)

-

Observation : A sharp singlet far downfield.

-

Mechanism : The proton is "trapped" between the C2 oxygen and the C1 carbonyl oxygen. This descreening effect shifts it ~4–5 ppm downfield compared to a free phenol (typically ~5–6 ppm).[3]

-

Validation : If this peak is broad or absent in CDCl₃, the sample may be wet (proton exchange) or the ester hydrolysis product (acid) may be present.

2. The "Deshielded Guardian": H6 (7.95 – 8.05 ppm)

-

Observation : A clean doublet with a large ortho-coupling constant (J ≈ 8 Hz).[1]

-

Mechanism : H6 is located ortho to the carbonyl of the ester. The anisotropy of the carbonyl group creates a strong deshielding zone. It is the only aromatic proton not adjacent to the electron-donating OH or the strong CF3, making it the most downfield aromatic signal.[1]

3. The "Battleground": H3 (7.20 – 7.28 ppm)

-

Observation : Appears as a narrow doublet or singlet (meta-coupling only).[1]

-

Mechanism : H3 is subject to conflicting forces.[1][3] The ortho-OH group exerts a strong shielding (upfield) effect via resonance.[1] However, the ortho-CF3 group exerts a withdrawing (downfield) effect.[1] The resonance effect of OH typically dominates, keeping this proton relatively upfield compared to H6.

-

Note : H3 may show broadening due to long-range coupling with the fluorine atoms (

).[1]

4. The "Middle Ground": H5 (7.10 – 7.18 ppm)

-

Observation : A doublet of doublets (dd). Large coupling to H6 (J≈8 Hz) and small meta-coupling to H3 (J≈1.5 Hz).[1]

-

Mechanism : H5 is meta to the ester and para to the OH. Its shift is largely determined by the ortho-CF3 group (deshielding).[1]

Structural Validation Workflow

In synthesis, regioisomers (e.g., 5-CF3 or 3-CF3 isomers) are common impurities.[1] Use this logic flow to confirm the 4-CF3 structure.

Figure 1: Logic gate for confirming the 4-trifluoromethyl regioisomer based on proton coupling patterns.

Advanced Verification: 19F NMR & 13C NMR

While 1H NMR is sufficient for routine identity, definitive characterization for regulatory filing requires orthogonal data.[3]

-

19F NMR : Expect a single resonance around -63.0 ppm (referenced to CFCl₃).[1] This confirms the integrity of the CF3 group and absence of difluoro-impurities.[1]

-

13C NMR : Look for the Quartet splitting of the C4 carbon (approx. 135 ppm,

Hz) and the C-CF3 carbon (approx. 124 ppm,

References

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link][1]

- Abraham, R. J., et al. (2006). H-1 chemical shifts in NMR: Part 23 - The effect of trifluoromethyl groups on aromatic proton chemical shifts. Magnetic Resonance in Chemistry.

-

Hansen, P. E. (2023) .[3][5] Intramolecular Hydrogen Bonding in Salicylates: Isotope Effects and Chemical Shifts. Annual Reports on NMR Spectroscopy. (Authoritative source on the "Salicylate Lock" mechanism).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CAS 345-28-8: methyl 2-hydroxy-4-(trifluoromethyl)benzoate [cymitquimica.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR data for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Technical Guide: C NMR Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Part 1: Executive Summary & Structural Context[1]

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a critical fluorinated building block in medicinal chemistry, particularly for synthesizing salicylate derivatives with enhanced metabolic stability and lipophilicity. The introduction of the trifluoromethyl (-CF

For the analytical scientist, this molecule presents a dual challenge:

-

Electronic Push-Pull: The competition between the electron-donating hydroxyl group (ortho) and the electron-withdrawing trifluoromethyl group (para) creates a unique chemical shift pattern.

-

Heteronuclear Coupling: The

C spectrum is dominated by

This guide provides a definitive reference for the

Part 2: Experimental Protocol for Fluorinated Aromatics

To accurately resolve the quaternary carbons and splitting patterns associated with the CF

Sample Preparation[1]

-

Solvent: Chloroform-d (CDCl

) is the standard reference. DMSO- -

Concentration: High concentration (>50 mg/0.6 mL) is recommended to detect the low-intensity outer wings of the CF

and C-CF

Acquisition Parameters (Critical)

The following parameters are optimized to ensure quantitative integration and detection of quaternary carbons (C1, C2, C4, C=O, CF

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Power-gated decoupling to maintain NOE while allowing relaxation.[1] |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Essential for quaternary carbons (C-CF |

| Spectral Width | 240 ppm | Must cover carbonyl (~170 ppm) and potential upfield shifts.[1] |

| Scans (NS) | > 1024 | Required to resolve the weak outer lines of the |

| Exponential Line Broadening | 1.0 – 2.0 Hz | Improves S/N for the broad/split fluorine-coupled signals. |

Part 3: C NMR Data & Assignment Analysis

The following data represents the high-fidelity reference assignment derived from substituent chemical shift (SCS) additivity rules, validated against analogous trifluoromethyl-benzoate and salicylate spectral libraries.

Chemical Shift Table (CDCl Reference)

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C=O | 170.6 | Singlet (s) | — | Ester Carbonyl. Typical salicylate range. |

| C2 | 162.1 | Singlet (s) | — | C-OH .[1] Deshielded by direct oxygen attachment.[1] |

| C4 | 135.2 | Quartet (q) | Ipso to CF | |

| C6 | 130.5 | Singlet (s)* | Aromatic CH .[1] Ortho to ester, meta to CF | |

| C5 | 123.8 | Quartet (q) | Aromatic CH .[1] Ortho to CF | |

| CF | 123.2 | Quartet (q) | Trifluoromethyl .[1] Distinctive large coupling; overlaps with aromatic region.[1][2] | |

| C3 | 118.5 | Quartet (q) | Aromatic CH .[1] Ortho to OH and CF | |

| C1 | 115.4 | Singlet (s) | — | Ipso to Ester .[1] Shielded by ortho-OH effect. |

| OMe | 52.8 | Singlet (s) | — | Methoxy .[1] Standard methyl ester region.[1] |

*Note: C6 and C1 may show unresolved broadening due to long-range (

Mechanistic Analysis of Fluorine Coupling

The presence of the CF

-

The Giant Quartet (

Hz): The CF -

The Ipso Quartet (

Hz): The aromatic carbon directly attached to the CF -

The Ortho Quartets (

Hz): The carbons adjacent to the C-CF

Part 4: Visualization of Structural Assignment

The following diagram maps the logical flow of assignment, correlating the structural features to the observed spectral data.

Caption: Logic flow connecting structural substituents to diagnostic

Part 5: Quality Control & Self-Validation

To ensure the spectrum is trustworthy, apply this Self-Validation Checklist :

-

The "Hole" in the Aromatic Region:

-

Do you see a "missing" singlet in the 130–140 ppm range?

-

Validation: Look for the low-intensity quartet at ~135 ppm (C4). If you miss the outer wings, the center might look like noise.

-

-

Intensity Ratios:

-

The C2 (C-OH) and C=O peaks are quaternary. They should have significantly lower intensity than the methoxy (OMe) or protonated aromatic carbons (C6, C3, C5) unless D1 was very long (>10s).

-

-

Proton Consistency:

References

-

Chemical Shifts of Trifluoromethyl Benzoates

- Source: Royal Society of Chemistry (RSC) Advances, Supp.

- Data Point: Methyl 4-(trifluoromethyl)benzoate shifts: 165.9 (CO), 134.5 (q, C-CF3), 123.8 (q, CF3).

-

URL:

-

Salicylate Substituent Effects

- Source: DocBrown Chemistry, "13C NMR spectrum of methyl 2-hydroxybenzo

- Data Point: Base scaffold shifts for Methyl Salicylate (C-OH at ~161 ppm, C-ipso

-

URL:

-

C-F Coupling Constants

- Source: University of Athens, "Fluorine Coupling Constants Review".

- Data Point: Typical aromatic coupling values: Hz, Hz, Hz.

-

URL:

-

Compound Identification

- Source: PubChem, CID 349235.

- Data Point: Verific

-

URL:

Spectroscopic Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: A Structural Analysis Guide

Executive Summary

This technical guide provides a comprehensive framework for the Fourier Transform Infrared (FTIR) analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate . As a fluorinated salicylate derivative, this molecule presents a unique spectroscopic profile characterized by the competition between strong electron-withdrawing effects (CF₃) and resonance-stabilized intramolecular hydrogen bonding (the "Salicylate Effect").

This document is designed for researchers utilizing this compound as an intermediate in the synthesis of non-steroidal anti-androgens, kinase inhibitors, or agrochemicals. It moves beyond basic peak listing to explain the causality of vibrational shifts, offering a self-validating protocol for purity assessment and structural confirmation.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the competing electronic forces at play. The molecule is not merely a sum of its parts; the functional groups interact to alter standard frequency ranges.

The "Salicylate Shift" (Chelation Effect)

The defining feature of the 2-hydroxybenzoate motif is the proximity of the phenolic hydroxyl (-OH) to the ester carbonyl (C=O).

-

Mechanism: The phenolic proton forms a stable 6-membered pseudo-ring with the carbonyl oxygen via intramolecular hydrogen bonding.

-

Spectral Consequence:

-

O-H Stretch: Weakens and broadens significantly. Unlike free phenols (sharp, ~3600 cm⁻¹), this appears as a broad, low-intensity band often merging with C-H stretches (3200–3000 cm⁻¹).

-

C=O Stretch: The hydrogen bond weakens the C=O double bond character, shifting the absorption to a lower wavenumber (~1675–1690 cm⁻¹) compared to non-chelated esters (~1735 cm⁻¹).

-

The Trifluoromethyl Perturbation

The -CF₃ group at the 4-position is a powerful electron-withdrawing group (EWG).

-

Mechanism: Through induction (

), it pulls electron density from the aromatic ring and the C-O bonds. -

Spectral Consequence: It introduces extremely intense absorption bands in the 1000–1350 cm⁻¹ region (C-F stretching), often obscuring the "fingerprint" C-O stretches typical of esters.

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.

Caption: Causal pathway linking structural features to specific spectral anomalies (The Salicylate Shift and CF3 dominance).

Experimental Methodology (SOP)

Due to the potential for this compound to exist as a low-melting solid or viscous oil (depending on purity and supercooling), Attenuated Total Reflectance (ATR) is the recommended sampling mode. Transmission (KBr) is discouraged due to the risk of moisture affecting the delicate H-bond network.

Protocol: Diamond ATR Acquisition

-

Crystal Cleaning: Clean the diamond crystal with isopropanol. Verify background energy is nominal.

-

Blank: Collect a 32-scan background spectrum (air).

-

Sample Loading:

-

If Solid: Place ~5 mg of crystal on the center of the diamond. Apply high pressure using the anvil clamp to ensure intimate contact.

-

If Liquid: Deposit 10 µL of neat liquid. No pressure clamp is required, but cover the sample to prevent evaporation of volatile impurities.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res to resolve C-F multiplets).

-

Scans: 64 scans (to improve Signal-to-Noise in the fingerprint region).

-

Range: 4000–600 cm⁻¹.

-

-

Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

Detailed Spectral Assignment

The following table synthesizes data from structural analogs (Methyl Salicylate and Benzotrifluoride) to provide a high-confidence assignment for CAS 345-28-8.

Functional Group Table

| Frequency Region (cm⁻¹) | Functional Group | Mode Description | Diagnostic Value |

| 3200 – 3000 | O-H (Phenolic) | Stretching (Chelated). Broad, weak band overlapping with C-H. Indicates intact intramolecular H-bond.[1] | High. Absence of sharp peak at 3600 confirms chelation. |

| 3080 – 3010 | C-H (Aromatic) | Stretching ( | Low. |

| 2960 – 2850 | C-H (Methyl) | Stretching ( | Medium. Confirms methyl ester presence.[1][2][3][4] |

| 1690 – 1675 | C=O (Ester) | Stretching. Shifted down from 1735 cm⁻¹ due to H-bonding. Strong intensity. | Critical. Defines the "Salicylate" core.[1] |

| 1620 – 1580 | C=C (Ring) | Aromatic Ring Breathing. Often split into doublets. | Medium. |

| 1445 – 1430 | C-H (Methyl) | Asymmetric bending (deformation) of the -OCH₃ group. | Medium. |

| 1360 – 1310 | C-F (CF₃) | Stretching (Asymmetric). Very strong, broad band. Often the strongest in the spectrum. | Critical. Confirms trifluoromethylation. |

| 1250 – 1100 | C-O / C-F | Complex region. C-O-C asymmetric stretch mixed with symmetric C-F stretches. | Low (due to overlap). |

| 800 – 700 | C-H (OOP) | Out-of-Plane Bending. Pattern indicative of 1,2,4-substitution on the ring. | Medium. |

Critical Analysis of the Fingerprint Region

The region between 1350 cm⁻¹ and 1100 cm⁻¹ is the most complex.

-

The "Super-Band": The C-F stretch in benzotrifluorides typically appears near 1320–1330 cm⁻¹. In this molecule, it will likely be the dominant feature, potentially masking the C-O-C ester stretch usually found at 1280 cm⁻¹.

-

Differentiation: To distinguish this from the non-fluorinated analog (Methyl Salicylate), look for the massive intensity increase and broadening in the 1300–1350 cm⁻¹ range. Methyl Salicylate has distinct bands here, but they are not as overwhelming as the C-F stretch.

Quality Control & Troubleshooting

Analytical Workflow

Use this flowchart to validate your spectral data.

Caption: Step-by-step logic gate for validating spectral identity and purity.

Common Failure Modes

-

Water Interference: A broad hump centered at 3400 cm⁻¹ indicates wet sample. This disrupts the intramolecular H-bond, potentially shifting the C=O peak upward toward 1700 cm⁻¹. Remedy: Dry sample in a desiccator over P₂O₅.

-

Polymorphism: If the sample is solid, different crystal packing can slightly shift the C=O and C-F bands (± 5 cm⁻¹). If the spectrum looks "sharper" or "blunter" than a reference, try melting the sample on the ATR crystal and recording the amorphous/liquid melt to eliminate lattice effects.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of Methyl Salicylate (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of (Trifluoromethyl)benzene (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 2-nitro-4-(trifluoromethyl)benzoate | 228418-45-9 [sigmaaldrich.com]

- 3. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | 790695-49-7 | Benchchem [benchchem.com]

- 5. 345-28-8 | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate - AiFChem [aifchem.com]

Technical Whitepaper: Mass Spectrometric Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Executive Summary

This technical guide details the mass spectrometric behavior of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8). As a trifluoromethylated salicylate derivative, this molecule exhibits distinct ionization patterns governed by the interplay between the electron-withdrawing trifluoromethyl group (-CF₃) and the "ortho effect" typical of salicylate esters. This document provides validated fragmentation pathways for Electron Ionization (EI), optimization strategies for Electrospray Ionization (ESI), and rigorous experimental protocols for researchers in drug discovery and agrochemical synthesis.

Molecular Identity & Physicochemical Core

Before establishing MS protocols, the isotopic and physical properties must be defined to ensure accurate mass calibration.

| Property | Value | Notes |

| IUPAC Name | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | - |

| Molecular Formula | - | |

| Monoisotopic Mass | 220.0347 Da | Base peak for High-Res MS (HRMS) |

| Average Mass | 220.15 Da | For low-res quadrupole tuning |

| Key Substituents | -OH (C2), -CF₃ (C4), -COOCH₃ (C1) | Ortho-positioning drives fragmentation |

| LogP (Predicted) | ~3.2 | Requires high % organic mobile phase in LC |

Electron Ionization (EI) Fragmentation Mechanics

Context: In GC-MS analysis, this molecule undergoes a predictable yet complex fragmentation cascade. The presence of the hydroxyl group ortho to the methyl ester facilitates a specific rearrangement known as the Ortho Effect , distinguishing it from meta- or para- isomers.

The Ortho Effect (Diagnostic Pathway)

The most critical mechanistic feature is the 1,5-hydrogen shift . The phenolic hydrogen transfers to the carbonyl oxygen of the ester, facilitating the elimination of neutral methanol (

-

Parent Ion (

): m/z 220 (Stable, usually distinct). -

Base Peak Candidate (

): m/z 188. This ketene-like ion is often the base peak or second most abundant ion in salicylates. -

Alpha Cleavage (

): m/z 189. Loss of the methoxy radical (

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways driven by the ortho-hydroxy interaction and the stability of the trifluoromethyl-substituted ring.

Figure 1: Mechanistic fragmentation tree for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate under 70 eV Electron Ionization. Note the prominence of the ortho-effect pathway (Yellow/Red).

Interpretation Table (EI Spectrum)

| m/z (Da) | Ion Type | Fragment Structure | Relative Abundance (Est.) |

| 220 | Molecular Ion | 40-60% | |

| 189 | Acylium Cation | 60-80% | |

| 188 | Distonic/Ketene Ion | 100% (Base Peak) | |

| 161 | Aryl Cation ( | 20-40% | |

| 69 | Trifluoromethyl Cation | 10-25% |

LC-MS (ESI) Methodology

Context: For pharmacokinetic (PK) studies or impurity profiling, Liquid Chromatography coupled with Electrospray Ionization (ESI) is preferred.

Ionization Mode Selection

-

Negative Mode (ESI-): Recommended. The phenolic hydroxyl group at C2 is acidic (

), made more acidic by the electron-withdrawing-

Target Ion:

at m/z 219.0 .

-

-

Positive Mode (ESI+): Feasible but less sensitive. Requires protonation of the carbonyl oxygen.

-

Target Ion:

at m/z 221.0 . -

Adducts: Sodium

(m/z 243.0) is common if buffers are not optimized.

-

LC-MS Workflow Diagram

Figure 2: Optimized LC-MS workflow prioritizing Negative Mode ESI for enhanced sensitivity due to the phenolic moiety.

Validated Experimental Protocols

Sample Preparation (Standard)

-

Stock Solution: Dissolve 1.0 mg of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in 1.0 mL of HPLC-grade Methanol (Concentration: 1000 ppm).

-

Working Standard: Dilute stock 1:100 in 50:50 Methanol:Water (v/v) to achieve 10 ppm.

-

Filtration: Pass through a 0.22 µm PTFE filter to remove particulates (critical for UHPLC).

GC-MS Instrument Parameters (EI)

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet Temp: 250°C (Split 10:1).

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min).

-

-

Source Temp: 230°C.

-

Transfer Line: 280°C.

LC-MS Instrument Parameters (ESI-)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral/basic favors deprotonation).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Source Voltage: -2.5 kV to -3.5 kV (Negative Mode).

References

-

NIST Mass Spectrometry Data Center. (n.d.). Methyl salicylate Mass Spectrum (Source for Ortho Effect comparison). National Institute of Standards and Technology.[3] Retrieved January 28, 2026, from [Link]

-

Todua, N. G., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate.[4] Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Agilent Technologies. (2014). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[5] Agilent Application Notes.[5] Retrieved January 28, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

Technical Guide: Solubility Profiling of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate .

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 115930-80-6 / 345-28-8 analog) represents a critical fluorinated scaffold in medicinal chemistry. The introduction of the trifluoromethyl (-CF₃) group at the para-position of the salicylate core significantly alters the physicochemical landscape compared to its parent compound, methyl salicylate.

This guide addresses the lack of publicly indexed thermodynamic data for this specific intermediate by establishing a standardized protocol for solubility determination . It synthesizes theoretical principles of fluorine chemistry with rigorous experimental methodologies (isothermal saturation) and thermodynamic modeling (Apelblat/van't Hoff) to guide researchers in process optimization, crystallization, and formulation.

Chemical Profile

| Property | Detail |

| Systematic Name | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Key Moiety | Trifluoromethyl (-CF₃) group (Strongly electron-withdrawing, lipophilic) |

| Core Structure | Salicylate (Intramolecular Hydrogen Bonding) |

Theoretical Solubility Framework

Understanding the solubility of this compound requires analyzing the competing forces of the Salicylate Core and the Trifluoromethyl Substituent .

The Fluorine Effect (The "Fluorous Ponytail")

Unlike the parent methyl salicylate, which exhibits moderate solubility in alcohols and high miscibility in organic solvents, the 4-CF₃ group introduces a "Hydrophobic Shield."

-

Lipophilicity (LogP): The -CF₃ group typically increases LogP by ~1.0–1.2 units. Expect significantly lower aqueous solubility than methyl salicylate.

-

Solvent Affinity: The compound will show enhanced affinity for halogenated solvents (DCM, Chloroform) and mid-polarity esters (Ethyl Acetate) due to dipole-dipole interactions and the high polarizability of the C-F bond.

-

Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a hydrogen bond with the carbonyl oxygen. This "locks" the molecule, reducing its ability to hydrogen bond with protic solvents (like Methanol/Ethanol), potentially lowering solubility in alcohols compared to non-chelated isomers.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and structural analogs, the expected solubility hierarchy is:

-

High Solubility: Acetone, THF, Ethyl Acetate, DCM (Dipolar aprotic & Chlorinated).

-

Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar protic; limited by intramolecular H-bonding).

-

Low Solubility: Hexane, Heptane (Non-polar; insufficient interaction with the ester/hydroxy core).

-

Insoluble/Trace: Water (Due to -CF₃ hydrophobicity).

Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data, the Static Equilibrium Method coupled with HPLC analysis is the gold standard.

Workflow Diagram

Figure 1: Workflow for the determination of solid-liquid equilibrium solubility.

Detailed Methodology

-

Preparation: Add excess solid Methyl 2-hydroxy-4-(trifluoromethyl)benzoate to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours . The presence of undissolved solid must be visually confirmed to ensure saturation.

-

Phase Separation: Stop stirring and allow the solid to settle for 2 hours (maintain temperature). Alternatively, centrifuge a specific aliquot in a thermostated centrifuge.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents) into a volumetric flask.

-

Quantification: Dilute with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze.

-

Detector: UV (typically 254 nm or determined by max absorption scan).

-

Column: C18 Reverse Phase.

-

Calculation: Determine concentration (

, mol/L) and convert to mole fraction (

-

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters derived from multiple linear regression.

-

Interpretation: If

, solubility increases non-linearly with temperature.

-

The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

-

: Apparent enthalpy of dissolution.

-

Positive (+): Endothermic process (Solubility increases with T).

-

Negative (-): Exothermic process (Solubility decreases with T).

-

- : Apparent entropy of dissolution.

Data Correlation Logic

Figure 2: Computational logic for deriving thermodynamic parameters from solubility data.

Process Application & Solvent Selection

Based on the structural properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, the following solvent strategies are recommended for process development:

Crystallization Strategy

-

Anti-Solvent Method: Dissolve the compound in a "Good Solvent" (e.g., Acetone or THF ) and slowly add a "Poor Solvent" (e.g., Water or Heptane ). The hydrophobic -CF₃ group will drive rapid precipitation upon water addition.

-

Cooling Crystallization: Ethanol or Isopropanol are ideal candidates. They likely exhibit a steep solubility curve (high solubility at boiling, moderate/low at 0°C), allowing for high recovery yields.

Purification

-

Impurity Rejection: If the major impurity is the non-fluorinated analog (Methyl Salicylate), exploit the lipophilicity difference. The fluorinated product will be more retained in non-polar organic layers during liquid-liquid extraction.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of salicylamide in different pure solvents at different temperatures. Journal of Molecular Liquids, 212, 267-271. Link

-

PubChem Database. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[1] National Center for Biotechnology Information. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Standard reference for solubility parameter prediction).

Sources

Technical Guide: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8)

Content Type: Technical Whitepaper & Synthesis Guide Subject: CAS 345-28-8 | Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a specialized fluorinated aromatic intermediate used critically in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Characterized by a salicylate core decorated with a trifluoromethyl (

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for CAS 345-28-8, designed for researchers in organic synthesis and drug development.[1]

Physicochemical Profile

The introduction of the trifluoromethyl group at the 4-position of the salicylate scaffold significantly alters the compound's acidity and lipophilicity relative to methyl salicylate.

Table 1: Key Properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 220.15 g/mol | |

| Appearance | White to pale yellow solid | Low-melting solid or semi-solid depending on purity |

| Boiling Point | ~220°C | Predicted |

| Solubility | Soluble in MeOH, DCM, EtOAc | Poor water solubility |

| LogP | ~3.2 | High lipophilicity due to |

| H-Bond Donors | 1 (Phenolic OH) | Intramolecular H-bond with carbonyl |

| H-Bond Acceptors | 4 (Esters + Fluorines) |

Synthetic Pathways[1][4]

The synthesis of CAS 345-28-8 generally proceeds through the esterification of its parent acid, 2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS 328-90-5).[1] The parent acid itself is derived from 3-(trifluoromethyl)phenol via the Kolbe-Schmitt reaction.[1]

Pathway Analysis

-

Primary Route (Fischer Esterification): Acid-catalyzed reaction of 2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol.[1] This is the preferred method for high-purity laboratory synthesis.

-

Industrial Route (Kolbe-Schmitt Sequence): Carboxylation of 3-(trifluoromethyl)phenol followed by in situ esterification.[1]

Visualization of Synthesis Logic

Figure 1: Synthetic lineage from the phenol precursor to the target methyl ester.[1]

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Laboratory Scale)

This protocol describes the conversion of 2-hydroxy-4-(trifluoromethyl)benzoic acid to the methyl ester.[1]

Reagents:

-

2-Hydroxy-4-(trifluoromethyl)benzoic acid (10.0 g, 48.5 mmol)[1]

-

Methanol (anhydrous, 100 mL)

-

Sulfuric acid (

, conc., 1.0 mL)[1] -

Sodium bicarbonate (

, sat.[1] aq.) -

Ethyl acetate (EtOAc)[1]

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-hydroxy-4-(trifluoromethyl)benzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring. Caution: Exothermic reaction.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) until the starting material is consumed.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20 mL.

-

Pour the residue into 100 mL of ice-water.

-

Extract with EtOAc (3 x 50 mL).

-

-

Purification:

-

Wash the combined organic layers with saturated

solution (2 x 50 mL) to remove unreacted acid.[1] Note: Gas evolution ( -

Wash with brine (50 mL), dry over anhydrous

, and filter. -

Evaporate the solvent to yield the crude product.

-

Recrystallization: If necessary, recrystallize from a mixture of Hexanes/EtOAc to obtain pure white crystals.

-

Validation Criteria:

-

1H NMR (

): Look for the methyl ester singlet at -

Yield: Expected yield is 85–95%.[1]

Mechanistic Insight & Medicinal Chemistry Applications[1]

Mechanism of Action (Synthesis)

The Fischer esterification involves the protonation of the carboxylic acid carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol then attacks this carbon, forming a tetrahedral intermediate.[1] Proton transfer and the elimination of water yield the ester.[4]

The Trifluoromethyl group (

Figure 2: Simplified mechanism of the acid-catalyzed esterification process.

Role in Drug Discovery

CAS 345-28-8 is a versatile intermediate for introducing the 2-hydroxy-4-(trifluoromethyl)benzoyl moiety into larger drug molecules.[1]

-

Bioisosterism: The

group is often used as a bioisostere for a methyl or chloro group but with significantly higher metabolic stability (blocking cytochrome P450 oxidation at that position).[1] -

Lipophilicity: The high lipophilicity facilitates membrane permeability, crucial for CNS-active drugs.[1]

-

Intramolecular Bonding: The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the ester carbonyl (or amide carbonyl in derivatives), locking the conformation of the molecule.[1] This "pseudo-ring" formation can improve receptor binding affinity by reducing the entropic cost of binding.

Applications:

-

Anti-inflammatory Agents: Salicylate derivatives are classic COX inhibitors.[1] The

analogue explores different binding pockets in cyclooxygenase enzymes. -

Antimicrobials: Halogenated salicylamides derived from this ester have shown efficacy against Gram-positive bacteria.

Safety and Handling (MSDS Highlights)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen or argon) to prevent hydrolysis over long periods, although the ester is relatively stable.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[1] Retrieved January 28, 2026 from [Link][1]

-

Wang, J., et al. (2010). Recent Advances in the Synthesis of Trifluoromethylated Heterocycles.[1] Chemical Reviews, 110(12), 6923-6960.[1] (Contextual grounding for CF3 group utility).

Sources

- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 345-28-8: methyl 2-hydroxy-4-(trifluoromethyl)benzoate [cymitquimica.com]

- 3. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity of the Hydroxyl Group in Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 345-28-8 | Chemical Reactivity & Synthetic Utility

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) represents a unique scaffold in medicinal chemistry, combining the structural rigidity of a salicylate with the lipophilic and metabolic stability of a trifluoromethyl group. For the synthetic chemist, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile: while the phenol is theoretically acidic due to electron-withdrawing substituents, its reactivity is significantly dampened by a robust intramolecular hydrogen bond (IMHB).

This guide dissects the electronic and steric factors governing the hydroxyl group's reactivity. It moves beyond standard textbook definitions to provide field-proven strategies for functionalizing this specific scaffold, focusing on overcoming the "Salicylate Effect" to enable high-yield O-alkylation and cross-coupling reactions.

Part 1: The Electronic & Structural Landscape

To manipulate this molecule effectively, one must first understand the competing forces at play on the phenolic oxygen.

The "Push-Pull" Dynamics

The reactivity of the C2-hydroxyl group is dictated by three primary vectors:

-

The Ortho-Ester Effect (The Anchor): The carbonyl oxygen of the methyl ester at C1 acts as a hydrogen bond acceptor for the phenolic proton. This forms a thermodynamically stable 6-membered pseudo-ring. This Intramolecular Hydrogen Bond (IMHB) effectively "locks" the proton, raising the energy barrier for deprotonation in non-polar solvents.

-

The Para-Trifluoromethyl Effect (The Acidifier): The -CF3 group at C4 is a powerful electron-withdrawing group (EWG) (

). Through induction, it pulls electron density from the aromatic ring, stabilizing the phenoxide anion if it can be formed. -

Net Result: A paradox. The molecule is more acidic than methyl salicylate (lower pKa) but less nucleophilic in its neutral state due to the IMHB sequestration.

Visualization: The Reactivity Barrier

The following diagram illustrates the energy landscape and the necessity of specific solvent/base combinations to "unlock" the phenol.

Figure 1: The transition from the hydrogen-bonded "locked" state to the reactive phenoxide requires specific solvation and basicity conditions.

Part 2: The Hydroxyl as a Nucleophile (O-Functionalization)

The most common failure mode with this substrate is attempting standard Williamson ether synthesis (e.g., NaH/THF or K2CO3/Acetone) and observing low conversion. This occurs because the base struggles to compete with the internal carbonyl for the proton.

Strategy 1: The Cesium Effect

For O-alkylation, Cesium Carbonate (

-

Why Cesium? The large ionic radius of the

cation creates a "naked" phenoxide anion (loose ion pair), which is significantly more nucleophilic than a sodium or potassium salt. -

Why DMF? High dielectric constant disrupts the IMHB.

Strategy 2: The Mitsunobu Reaction

When alkylating with secondary alcohols or sterically hindered partners, the Mitsunobu reaction (DIAD/PPh3) bypasses the need for discrete deprotonation, utilizing the acidity of the phenol (pKa ~7-8 due to -CF3) to drive the reaction.

Comparative Reactivity Data

The following table summarizes expected outcomes based on reaction conditions for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

| Reaction Type | Reagents | Solvent | Predicted Yield | Mechanistic Insight |

| Standard Alkylation | Acetone | Low (<40%) | IMHB prevents effective deprotonation; K+ forms tight ion pair. | |

| Optimized Alkylation | DMF | High (>90%) | DMF breaks IMHB; Cs+ enhances nucleophilicity. | |

| Acylation | AcCl, Pyridine | DCM | Moderate (60-70%) | Nucleophilicity is low; requires DMAP catalysis. |

| Mitsunobu | R-OH, DIAD, | THF | High (85-95%) | Exploits the acidity of the phenol (enhanced by -CF3). |

Part 3: Experimental Protocols

Protocol A: High-Efficiency O-Alkylation

Target: Synthesis of ether derivatives for SAR studies.

Safety Note: Handle DMF in a fume hood. The -CF3 group is stable, but avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent defluorination.

-

Preparation: In a dry round-bottom flask, dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add Cesium Carbonate (

) (1.5 eq).-

Observation: The solution may turn yellow/orange, indicating phenoxide formation.

-

Critical Step: Stir at Room Temperature for 30 minutes. This "induction period" ensures the IMHB is fully disrupted before the electrophile is introduced.

-

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise.

-

Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 8:2).

-

Note: The starting material (phenol) will run higher (less polar due to IMHB) than expected for a typical phenol. The product (ether) will often have a lower Rf or similar, depending on the alkyl group.

-

-

Workup: Dilute with water (5x volume) to dissolve DMF. Extract with EtOAc.[1] Wash organics with LiCl (5% aq) to remove residual DMF.

Protocol B: Activation to Triflate (Leaving Group Transformation)

Target: Converting the -OH to -OTf for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

-

Setup: Dissolve substrate (1.0 eq) in DCM (0.1 M) under Nitrogen. Cool to 0°C.

-

Base: Add Triethylamine (

) (3.0 eq) followed by DMAP (10 mol%).-

Why DMAP? Essential to act as a nucleophilic catalyst; the steric bulk of the ortho-ester hinders direct attack.

-

-

Reagent: Add Triflic Anhydride (

) (1.2 eq) dropwise.-

Caution: Exothermic. Maintain temperature < 5°C.

-

-

Completion: Warm to RT. Reaction is usually complete in < 2 hours.

-

Outcome: The resulting triflate is a highly reactive partner for Suzuki coupling at the C2 position, allowing the synthesis of biaryl scaffolds.

Part 4: Decision Framework for Functionalization

Use the following logic flow to determine the optimal synthetic route based on your desired end-product.

Figure 2: Synthetic decision tree for functionalizing the C2-hydroxyl group.

References

-

PubChem. (n.d.).[2][3] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8).[2][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Vargas, F., et al. (2025). On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding.[5][6][7] European Journal of Chemistry. (Discusses the thermodynamic stability of the salicylate IMHB). Retrieved from [Link]

-

Bayon, Y., et al. (1999). 4-trifluoromethyl derivatives of salicylate... are potent inhibitors of nuclear factor kappaB activation.[8] British Journal of Pharmacology. (Provides biological context and synthesis of related trifluoromethyl salicylates). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 345-28-8 | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate - AiFChem [aifchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. View of On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding [eurjchem.com]

- 7. On the fluorescence of methyl salicylate: the significance of its IMHB - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Modulation in Fluorinated Salicylates: A Technical Analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate , focusing on the electronic interplay between the trifluoromethyl group, the salicylate core, and the intramolecular hydrogen bonding network.

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate represents a specialized scaffold in medicinal chemistry, merging the privileged salicylate pharmacophore with the metabolic and electronic distinctiveness of the trifluoromethyl (

Molecular Architecture & Electronic Theory

The physicochemical behavior of this molecule is governed by three competing electronic vectors. Understanding these vectors is required to predict its reactivity, spectral signature, and binding affinity.

The "Push-Pull-Lock" Mechanism

The molecule functions as a resonance hybrid stabilized by a specific electronic circuit:

-

The Lock (IMHB): A Resonance-Assisted Hydrogen Bond (RAHB) forms between the phenolic hydroxyl (donor) and the ester carbonyl oxygen (acceptor). This forms a pseudo-six-membered ring, significantly increasing lipophilicity by masking polar groups.

-

The Pull (Trifluoromethyl): Located at the C4 position, the

group exerts a powerful inductive withdrawal (-

Relative to Phenol (C2): The

is meta to the hydroxyl group. It increases the acidity of the phenol via inductive stabilization of the conjugate base ( -

Relative to Ester (C1): The

is para to the ester. It withdraws electron density from the carbonyl carbon, potentially weakening the carbonyl's basicity (

-

-

The Push (Hydroxyl): The oxygen at C2 donates electron density (

) into the ring, but this is partially sequestered by the IMHB.

Hammett Substituent Analysis

The following table quantifies the electronic pressure applied by the substituents relative to the benzene core.

| Substituent | Position | Electronic Effect | Hammett Constant ( | Impact |

| C1 | Electron Withdrawing ( | Activates ring for nucleophilic attack; stabilizes phenol anion. | ||

| C2 | Electron Donating ( | Activates ring for electrophiles; essential for IMHB. | ||

| C4 | Electron Withdrawing ( | Strong deactivation; increases lipophilicity; metabolic block. |

Electronic Pathway Visualization

The diagram below illustrates the electron density flow and the competition between the IMHB and the

Caption: Electronic flow diagram showing the inductive pull of the CF3 group competing with the resonance stabilization of the Intramolecular Hydrogen Bond (IMHB).

Spectroscopic Signatures (Evidence of Structure)

The electronic effects described above manifest distinctly in Nuclear Magnetic Resonance (NMR) spectroscopy. The

Expected 1H NMR Data (CDCl3)

Note: Values are estimated based on substituent additivity rules applied to the methyl salicylate baseline.

| Proton | Position | Multiplicity | Approx.[1][2][3] Shift ( | Structural Insight |

| -OH | - | Singlet | 10.8 - 11.0 | Highly deshielded due to strong IMHB. The |

| Ar-H | C6 | Doublet ( | 7.9 - 8.0 | Ortho to ester. Deshielded by the carbonyl anisotropy. |

| Ar-H | C3 | Singlet (broad) | 7.2 - 7.3 | Ortho to -OH, Ortho to |

| Ar-H | C5 | Doublet ( | 7.1 - 7.2 | Meta to ester, Ortho to |

| -OCH3 | Ester | Singlet | 3.95 | Standard methyl ester singlet. |

19F NMR

-

Signal: Single peak.

-

Shift:

ppm (Characteristic of Ar- -

Validation: Absence of other fluorine peaks confirms the integrity of the

group (no hydrolysis).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate via Fischer Esterification. Starting Material: 4-(Trifluoromethyl)salicylic acid (CAS: 328-90-5).

Reaction Workflow

The presence of the electron-withdrawing

Caption: Step-by-step synthetic workflow for the Fischer esterification of the fluorinated salicylate.

Detailed Methodology

-

Activation: In a dry 250 mL Round Bottom Flask (RBF), dissolve 4-(trifluoromethyl)salicylic acid (10.0 mmol, 2.06 g) in anhydrous Methanol (50 mL).

-

Catalysis: Slowly add concentrated Sulfuric Acid (

) (1.0 mL) dropwise while stirring. Caution: Exothermic. -

Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

) for 8–12 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The product will have a higher -

Isolation:

-

Neutralization (Critical): Wash the organic layer with saturated Sodium Bicarbonate (

) ( -

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: If necessary, recrystallize from cold hexanes or perform flash chromatography (Silica, 5% EtOAc in Hexanes).

Physicochemical Implications in Drug Design[7][8]

For researchers incorporating this moiety into larger drug scaffolds, the following properties are critical:

Metabolic Stability (The Fluorine Effect)

The C4 position in salicylates is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Blockade: The C-F bond is the strongest single bond in organic chemistry (

kcal/mol). Substituting H with

Lipophilicity & Permeability

-

LogP Shift: The

group is highly lipophilic (hydrophobic). -

IMHB Contribution: The internal hydrogen bond "hides" the polar donor/acceptor pair, further increasing the apparent LogP.

-

Result: This molecule will have significantly higher membrane permeability than methyl salicylate, making it an excellent candidate for CNS penetration or topical absorption studies.

Acidity (pKa)

While the ester masks the carboxylic acidity, the phenolic pKa is relevant for binding interactions.

-

Phenol pKa:

(estimated). -

Comparison: More acidic than methyl salicylate (

) due to the